Cas no 618091-61-5 (5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid)

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2-fluorophenyl)-
- 5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
- AC1MV3NJ
- BB_SC-9121
- CTK2D1844
- MolPort-002-344-207
- STK937038
- SureCN3376470
- AKOS005666235
- SCHEMBL3376470
- NS-02677
- Z1599467105
- CS-0234576
- MFCD02091506
- 618091-61-5
- DTXSID80395244
- EN300-143677
- ZHBRRQXKEBSCBS-UHFFFAOYSA-N
- 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylic Acid
- 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylicacid
- 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid
-
- MDL: MFCD02091506
- Inchi: InChI=1S/C10H8FN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
- InChI Key: ZHBRRQXKEBSCBS-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)F
Computed Properties
- Exact Mass: 221.06014
- Monoisotopic Mass: 221.06005467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- PSA: 81.14
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-143677-1.0g |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
618091-61-5 | 95.0% | 1.0g |
$300.0 | 2025-02-21 | |
abcr | AB417249-5 g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
618091-61-5 | 5g |
€907.00 | 2023-06-16 | ||
Chemenu | CM188956-1g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
618091-61-5 | 95% | 1g |
$296 | 2023-02-02 | |
TRC | A898960-50mg |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid |
618091-61-5 | 50mg |
$ 70.00 | 2022-06-01 | ||
TRC | A898960-250mg |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid |
618091-61-5 | 250mg |
$ 295.00 | 2022-06-01 | ||
Enamine | EN300-143677-2.5g |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
618091-61-5 | 95.0% | 2.5g |
$480.0 | 2025-02-21 | |
Enamine | EN300-143677-250mg |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
618091-61-5 | 95.0% | 250mg |
$149.0 | 2023-09-29 | |
Enamine | EN300-143677-500mg |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
618091-61-5 | 95.0% | 500mg |
$234.0 | 2023-09-29 | |
abcr | AB417249-5g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid; . |
618091-61-5 | 5g |
€877.00 | 2025-02-13 | ||
1PlusChem | 1P00EE75-2.5g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
618091-61-5 | 95% | 2.5g |
$569.00 | 2025-02-27 |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid
Research Briefing on 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid (CAS: 618091-61-5)
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid (CAS: 618091-61-5) is a fluorinated pyrazole derivative that has recently gained attention in medicinal chemistry and drug discovery research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and central nervous system disorders. Recent studies have explored its potential as a building block for novel therapeutic agents, with a focus on its structural advantages for drug design.
Recent literature (2023-2024) highlights the compound's utility in developing selective kinase inhibitors. The 2-fluorophenyl substitution at the N1 position and the carboxylic acid group at the 4-position provide optimal spatial arrangement for interacting with ATP-binding pockets of various kinases. Researchers at several pharmaceutical companies have incorporated this scaffold into lead compounds showing promising activity against cancer-related kinases, with improved selectivity profiles compared to earlier generation inhibitors.
A significant breakthrough published in the Journal of Medicinal Chemistry (2024) demonstrated the compound's application in developing allosteric modulators for metabotropic glutamate receptors (mGluRs). The fluorophenyl-pyrazole core was found to be crucial for binding to a novel allosteric site on mGluR5, offering potential therapeutic avenues for neurological disorders. The study reported enhanced blood-brain barrier penetration compared to similar non-fluorinated analogs, attributed to the strategic fluorine substitution.
From a synthetic chemistry perspective, recent advances have improved the production efficiency of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid. A 2023 patent application disclosed a novel continuous flow synthesis method that increases yield to 78% while reducing hazardous byproducts. This development is particularly important for scaling up production to meet growing demand from drug discovery programs.
Pharmacokinetic studies of derivatives containing this scaffold have shown favorable ADME properties, with the carboxylic acid group enabling salt formation for improved solubility. However, researchers note that careful modification of this moiety is often required to balance solubility with membrane permeability, depending on the target application. Several research groups are currently exploring prodrug approaches to optimize the bioavailability of compounds derived from this intermediate.
The compound's safety profile has been evaluated in recent preclinical studies. While the parent molecule shows low acute toxicity (LD50 > 2000 mg/kg in rodents), researchers emphasize the need for thorough evaluation of specific derivatives, as biological activity can significantly alter toxicity profiles. A 2024 review in Chemical Research in Toxicology summarized metabolic pathways, noting that the fluorine atom enhances metabolic stability compared to non-halogenated analogs.
Future research directions identified in recent publications include exploration of this scaffold in PROTAC (proteolysis targeting chimera) development and its application in covalent inhibitor design. The presence of both hydrogen bond donor/acceptor groups and the aromatic fluorine makes this structure particularly versatile for these emerging drug discovery approaches. Several pharmaceutical companies have listed derivatives of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid in their preclinical pipelines, suggesting continued interest in this chemical space.
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